molecular formula C14H12BrFOZn B14899292 4-(2'-FluorobenZyloxy)-2-methylphenylZinc bromide

4-(2'-FluorobenZyloxy)-2-methylphenylZinc bromide

Cat. No.: B14899292
M. Wt: 360.5 g/mol
InChI Key: WGXBWEAKQIMCSA-UHFFFAOYSA-M
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Description

4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions, making it a versatile reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(2’-fluorobenzyloxy)-2-methylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(2’-Fluorobenzyloxy)-2-methylbromobenzene+Zn4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide\text{4-(2'-Fluorobenzyloxy)-2-methylbromobenzene} + \text{Zn} \rightarrow \text{4-(2'-Fluorobenzyloxy)-2-methylphenylzinc bromide} 4-(2’-Fluorobenzyloxy)-2-methylbromobenzene+Zn→4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can act as a nucleophile, attacking electrophilic centers in other molecules.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include alkyl halides or acyl chlorides, with reactions often conducted in THF or other polar aprotic solvents.

    Coupling Reactions: Palladium or nickel catalysts are frequently used, with reactions carried out under inert atmospheres at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.

Scientific Research Applications

4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It plays a role in the development of new drugs, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: It is employed in the production of fine chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which 4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic center. This transfer is facilitated by the zinc atom, which stabilizes the negative charge on the phenyl group, making it more nucleophilic. The molecular targets and pathways involved depend on the specific reaction and reactants used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2’-Fluorobenzyloxy)phenylzinc bromide
  • 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide

Uniqueness

Compared to similar compounds, 4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide offers unique reactivity due to the presence of the methyl group, which can influence the electronic properties and steric hindrance of the molecule. This can lead to different reaction outcomes and selectivities, making it a valuable reagent in specific synthetic applications.

Properties

Molecular Formula

C14H12BrFOZn

Molecular Weight

360.5 g/mol

IUPAC Name

bromozinc(1+);1-[(2-fluorophenyl)methoxy]-3-methylbenzene-4-ide

InChI

InChI=1S/C14H12FO.BrH.Zn/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15;;/h2-4,6-9H,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

WGXBWEAKQIMCSA-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OCC2=CC=CC=C2F.[Zn+]Br

Origin of Product

United States

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